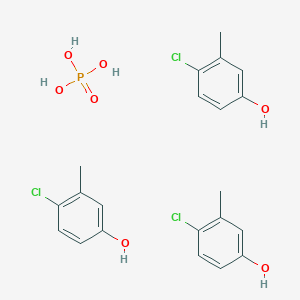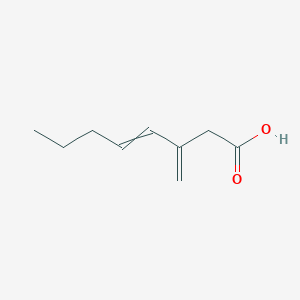
3-Methylideneoct-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylideneoct-4-enoic acid: is an organic compound characterized by the presence of a carboxylic acid group and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylideneoct-4-enoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This method typically involves the reaction of a boronic acid derivative with an appropriate halide under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the dehydration of boric acid with alcohols to form boronic esters, which are then used in further reactions . This method is advantageous due to its scalability and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Methylideneoct-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylideneoct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methylideneoct-4-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The presence of the double bond and carboxylic acid group allows it to engage in a variety of chemical transformations, influencing biological and chemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylideneoctanoic acid: Similar structure but lacks the double bond at the 4-position.
4-Octenoic acid: Contains a double bond but lacks the methylidene group.
3-Methylhex-4-enoic acid: Similar structure with a shorter carbon chain.
Uniqueness
3-Methylideneoct-4-enoic acid is unique due to the presence of both a methylidene group and a double bond within its carbon chain.
Properties
CAS No. |
90252-87-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylideneoct-4-enoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-8(2)7-9(10)11/h5-6H,2-4,7H2,1H3,(H,10,11) |
InChI Key |
LCFWXOBMIFRSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


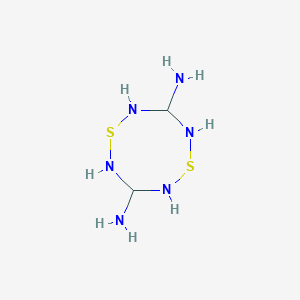
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

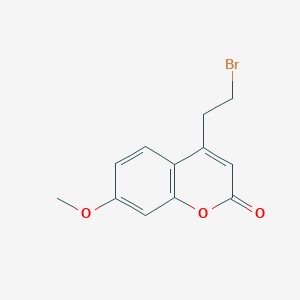
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
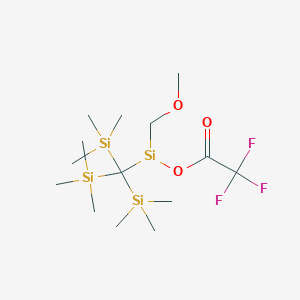
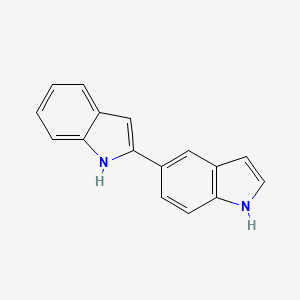
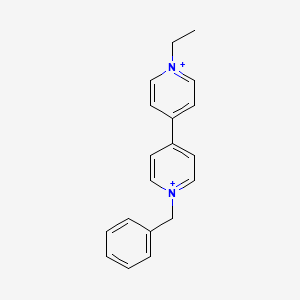
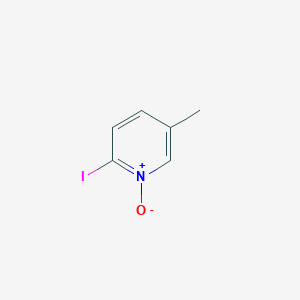
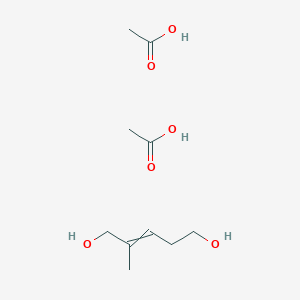
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
